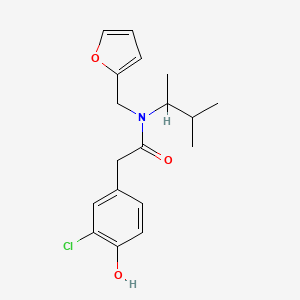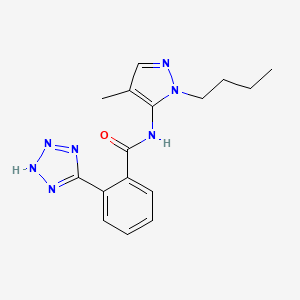
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways, including B-cell receptor (BCR) and Fc receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide inhibits SYK, a non-receptor tyrosine kinase that is involved in various signaling pathways, including BCR and Fc receptor signaling. SYK phosphorylation leads to downstream activation of various signaling pathways, including the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation. Inhibition of SYK by 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide leads to decreased activation of these pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has been shown to have anti-tumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has anti-tumor activity in mouse models of CLL and NHL.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including CLL and NHL. However, further studies are needed to determine the optimal dosing and administration schedule, as well as potential toxicities and side effects. Additionally, studies are needed to determine the efficacy of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide in combination with other therapies, such as chemotherapy and immunotherapy.
Zukünftige Richtungen
For research on 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide include:
- Clinical trials to determine the safety and efficacy of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide in patients with B-cell malignancies, including CLL and NHL.
- Studies to determine the optimal dosing and administration schedule of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide.
- Studies to determine the potential toxicities and side effects of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide.
- Studies to determine the efficacy of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide in combination with other therapies, such as chemotherapy and immunotherapy.
- Studies to determine the mechanism of resistance to 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide and to develop strategies to overcome resistance.
Synthesemethoden
The synthesis of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-bromo-N-(1,2-dimethylpropyl)acetamide to form 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)acetamide. This intermediate is then reacted with 2-furylmethylamine to form the final product, 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has anti-tumor activity in mouse models of CLL and NHL.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-12(2)13(3)20(11-15-5-4-8-23-15)18(22)10-14-6-7-17(21)16(19)9-14/h4-9,12-13,21H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUDXEZTLJHLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=CO1)C(=O)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,2-diallylpiperidin-1-yl)methyl]-N-ethylpyrimidin-2-amine](/img/structure/B5904784.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopentanamine](/img/structure/B5904794.png)
![methyl 1-{2-[(1-cyclohexyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-1H-indazole-3-carboxylate](/img/structure/B5904800.png)
![N-[1-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5904816.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B5904827.png)
![(1R,9aR)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904832.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B5904836.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5904848.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5904858.png)
![5-ethyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5904859.png)
